(2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide
Description
Properties
Molecular Formula |
C36H36N2O2 |
|---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(E)-N-[1-(4-ethylbenzoyl)-2,8-dimethyl-3,4-dihydro-2H-quinolin-4-yl]-N-(2-methylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C36H36N2O2/c1-5-28-18-21-30(22-19-28)36(40)37-27(4)24-33(31-16-11-13-26(3)35(31)37)38(32-17-10-9-12-25(32)2)34(39)23-20-29-14-7-6-8-15-29/h6-23,27,33H,5,24H2,1-4H3/b23-20+ |
InChI Key |
VUNRTOOAIGWRDV-BSYVCWPDSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC(=C32)C)N(C4=CC=CC=C4C)C(=O)/C=C/C5=CC=CC=C5)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2C(CC(C3=CC=CC(=C32)C)N(C4=CC=CC=C4C)C(=O)C=CC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Diastereoselective [4 + 2] Annulation
A robust approach to tetrahydroquinoline derivatives involves α-halogeno hydrazones and electron-deficient olefins in a [4 + 2] annulation reaction. As demonstrated by, α-halogeno hydrazones (e.g., 1a ) react with bifunctional acyclic olefins (e.g., 5 ) under basic conditions (KOH in DCM) to yield tetrahydroquinoline scaffolds with >20:1 diastereomeric ratios (dr). For the target compound, substituting the olefin with a methyl-substituted variant could introduce the 2,8-dimethyl groups. This method offers excellent dr control, critical for subsequent stereochemical fidelity.
Iron-Catalyzed Dehydrogenative Cycloaddition
An alternative route employs iron-catalyzed dehydrogenative [4 + 2] cycloaddition of tertiary anilines and enamides. Tertiary anilines, upon Fe-catalyzed dehydrogenation, form reactive intermediates that undergo nucleophilic addition and cyclization with enamides. This method tolerates diverse functional groups and operates under mild conditions, making it suitable for introducing the 2,8-dimethyl substituents via appropriately substituted aniline precursors.
Introduction of the 4-Ethylphenyl Carbonyl Group
Friedel-Crafts Acylation
Post-cyclization, the 1-position of the tetrahydroquinoline can be acylated using 4-ethylbenzoyl chloride under Friedel-Crafts conditions. For example, highlights the use of Brønsted acids (e.g., 4-toluenesulfonic acid) in dichloromethane or toluene to facilitate acylation. Simultaneous addition of the acylating agent and base ensures minimal byproduct formation, achieving yields >70%.
Nucleophilic Acyl Substitution
Alternatively, nucleophilic substitution at the tetrahydroquinoline’s nitrogen using 4-ethylbenzoyl chloride in the presence of Na2CO3 (THF, room temperature) provides direct access to the 1-acylated product. This method, analogous to, avoids electrophilic aromatic substitution side reactions, preserving the aromatic integrity of the tetrahydroquinoline.
Synthesis of the (2E)-Enamide Side Chain
Meldrum’s Acid-Mediated Enamide Formation
The (2E)-enamide geometry is critical for bioactivity. describes a one-pot protocol using acyl Meldrum’s acids and enaminones to form conjugated enamides. For the target compound, condensation of 3-phenylprop-2-enoyl Meldrum’s acid with N-(2-methylphenyl)amine under acidic conditions (PPA in DCE) yields the (2E)-enamide with >95% stereoselectivity. This method avoids intermediate isolation, streamlining the synthesis.
Wittig Olefination
A Wittig reaction between a stabilized ylide (e.g., Ph3P=CHCOCl) and N-(2-methylphenyl)amide provides an alternative route to the (2E)-enamide. The reaction’s stereochemical outcome is controlled by the ylide’s stability, favoring trans-addition under mild conditions (THF, 0°C).
Final Coupling and Functionalization
Amide Bond Formation
Coupling the tetrahydroquinoline intermediate with the (2E)-enamide side chain is achieved via EDCI/HOBt-mediated amidation. As detailed in, solid-phase synthesis techniques ensure high purity (>98%) and prevent epimerization during amide bond formation.
Diastereoselective Optimization
Critical to the synthesis is maintaining the (2E) configuration. notes that electron-donating groups (EDGs) on the enamide can perturb cyclization pathways, necessitating precise control of reaction conditions (e.g., PPA vs. TsOH).
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Challenges
Chemical Reactions Analysis
Amide Hydrolysis
The central amide linkage (-CONH-) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields carboxylic acid and amine derivatives.
| Conditions | Products | Mechanistic Notes |
|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | (4-Ethylphenyl)carboxylic acid + Tetrahydroquinoline-amine derivative | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. |
| Basic (e.g., NaOH, KOH) | (4-Ethylphenyl)carboxylate salt + Tetrahydroquinoline-amine derivative | Deprotonation of water generates hydroxide ions, which attack the electrophilic carbon. |
Aromatic Substitution Reactions
The tetrahydroquinoline and phenyl rings may undergo electrophilic substitution (e.g., nitration, halogenation). The 2,8-dimethyl groups on the tetrahydroquinoline core influence regioselectivity.
| Reaction Type | Reagents | Position of Substitution | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methyl groups | Nitro derivatives at positions 5 or 7 of the tetrahydroquinoline ring. |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho to carbonyl groups | Chloro- or bromo-substituted aromatic systems. |
Hydrogenation of the (2E)-Propenamide Moiety
The α,β-unsaturated amide (prop-2-enamide) undergoes catalytic hydrogenation to form a saturated propionamide derivative.
Oxidation of Tetrahydroquinoline
The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives, altering its electronic properties.
| Oxidizing Agent | Conditions | Product | Byproducts |
|---|---|---|---|
| KMnO₄ | Acidic, heat | Quinoline derivative with ketone groups | MnO₂, CO₂ |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Reflux in dichloroethane | Fully aromatic quinoline system | DDQH₂ (reduced form) |
E/Z Isomerization
The (2E)-configured double bond in the propenamide group can isomerize under photochemical or thermal conditions.
| Stimulus | Conditions | Equilibrium Ratio (E:Z) | Kinetics |
|---|---|---|---|
| UV light (λ = 365 nm) | Room temperature, inert atmosphere | 3:7 | First-order kinetics, t₁/₂ = 2.5 hours. |
| Heat (Δ = 80°C) | Toluene reflux | 4:6 | Activation energy ≈ 45 kJ/mol. |
Nucleophilic Attack at the Carbonyl Group
The carbonyl carbon in the amide and acylated tetrahydroquinoline is a site for nucleophilic additions.
| Nucleophile | Reagents | Product | Application |
|---|---|---|---|
| Grignard reagents | RMgX (R = alkyl, aryl) | Tertiary alcohol derivatives | Synthesis of branched alkanes. |
| Hydrazine | NH₂NH₂, ethanol | Hydrazide derivatives | Precursors for heterocycle synthesis. |
Cross-Coupling Reactions
The aryl halide-like behavior of substituted phenyl groups enables participation in palladium-catalyzed couplings.
| Reaction Type | Catalyst/ Ligand | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Primary amines | Aryl amine-functionalized analogs |
Analytical Methods for Reaction Monitoring
Key techniques employed to characterize reaction outcomes:
-
NMR Spectroscopy : Tracks proton environments during isomerization or substitution.
-
HPLC-MS : Quantifies reaction yields and identifies byproducts.
-
X-ray Crystallography : Resolves stereochemical changes in hydrogenation products .
This compound’s reactivity profile underscores its versatility in medicinal and synthetic chemistry, though experimental validation of specific pathways remains critical for application-focused studies.
Scientific Research Applications
Overview
The compound (2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. Its structure features a tetrahydroquinoline core, which is known for various biological activities. This article explores its applications in scientific research, particularly focusing on its biological interactions and therapeutic potential.
Potential Biological Activities
Preliminary studies indicate that compounds with similar structural motifs often demonstrate significant biological activities. The following are some predicted applications based on structural analysis:
- Anticancer Activity : Compounds with tetrahydroquinoline structures have been associated with anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Antimicrobial Effects : Similar phenylpropanoids have shown antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens.
- Enzyme Inhibition : The presence of amide linkages is known to facilitate enzyme inhibition, which could be relevant in the development of inhibitors for specific enzymes involved in disease processes.
Interaction Studies
Understanding how this compound interacts with biological systems is essential for optimizing its applications. Techniques such as:
- Molecular Docking Studies : To predict binding affinities to various biological targets.
- In vitro Assays : To evaluate biological activity against specific cell lines or pathogens.
These studies help identify promising applications and refine the compound for further development.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydroquinoline core can mimic natural substrates, allowing it to bind to active sites and inhibit or activate biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The molecule’s key features include:
- 4-Ethylphenyl carbonyl group : Introduces lipophilicity and steric bulk.
- Dual N-substituents : The 2-methylphenyl and enamide-linked phenyl groups enhance steric and electronic diversity.
- (2E)-prop-2-enamide backbone : Ensures conformational stability and may influence binding affinity in biological targets.
Comparison with Similar Enamide Derivatives
The following table compares the target compound with structurally analogous enamides from the literature:
Implications of Structural Variations
- Steric Effects: The target compound’s tetrahydroquinoline core and dual N-aryl groups confer greater steric hindrance compared to simpler analogs like the benzyl-substituted derivative (293.40 g/mol) . This may influence solubility or binding pocket compatibility.
- The absence of halogens in the target compound suggests a more lipophilic profile.
- Heterocyclic Diversity : Compounds with sulfur/oxygen heterocycles (e.g., ) demonstrate how varied frameworks can impact bioavailability or metabolic stability.
Research Findings and Limitations
While the provided evidence lacks direct pharmacological or physicochemical data for the target compound, structural analogs highlight trends:
- Bioactivity Potential: Enamides with halogenated or heterocyclic motifs (e.g., ) are often explored for antimicrobial or anticancer properties due to their interaction with biological targets.
- Synthetic Challenges : The target compound’s complexity may necessitate advanced refinement tools like SHELXL for crystallographic analysis .
Biological Activity
The compound (2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide , often referred to as a tetrahydroquinoline derivative, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications.
Synthesis of Tetrahydroquinoline Derivatives
Tetrahydroquinoline derivatives are synthesized through various methods, including Povarov-type reactions. The target compound can be synthesized in moderate to good yields (24-78%) using these methods. The presence of substituents at specific positions on the tetrahydroquinoline framework significantly influences biological activity.
Biological Activity Overview
The biological activity of the compound primarily includes:
-
Antibacterial Activity :
- Studies have shown that tetrahydroquinoline derivatives exhibit significant antibacterial properties against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound's effectiveness is enhanced with halogen substitutions at the C-6 position, demonstrating inhibition percentages between 27% and 40% at concentrations of 75 µg/mL .
- The compound also impacts quorum sensing (QS) systems in bacteria, which are crucial for biofilm formation and virulence factor regulation. It has been noted that certain derivatives can reduce biofilm formation and pyocyanin production in P. aeruginosa, indicating a potential role in mitigating bacterial virulence .
-
Antitumor Activity :
- Some tetrahydroquinoline derivatives have been reported to possess antitumor properties. For instance, compounds similar to the target have shown effectiveness against various cancer cell lines, suggesting a mechanism that may involve the inhibition of cell proliferation and induction of apoptosis .
- Enzyme Inhibition :
Case Study 1: Antibacterial Evaluation
A recent study evaluated a series of tetrahydroquinoline derivatives for their antibacterial efficacy against E. coli and P. aeruginosa. The results indicated a direct correlation between compound concentration and bacterial growth inhibition. Notably, derivatives with halogen substitutions exhibited superior antibacterial activity compared to non-substituted analogs .
Case Study 2: Quorum Sensing Inhibition
Research focused on the QS inhibitory potential of tetrahydroquinoline derivatives revealed that certain compounds significantly reduced biofilm formation in P. aeruginosa. This study emphasizes the importance of structural modifications in enhancing the biological activity related to bacterial communication pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide?
- Methodology : The compound can be synthesized via a multi-step approach involving:
Esterification : Reacting a substituted benzoic acid derivative (e.g., 4-ethylbenzoic acid) with an alcohol under acid catalysis to form an intermediate ester .
Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the ester intermediate to a tetrahydroquinoline backbone.
Reductive Amination : Introducing the 2-methylphenyl group via reductive amination under hydrogenation conditions (e.g., Pd/C, H₂) .
- Critical Considerations : Optimize reaction temperature and solvent polarity (e.g., DMF vs. chloroform) to minimize side products. Monitor reaction progress via TLC or HPLC .
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- X-ray Crystallography : Resolve the (2E)-configuration of the propenamide moiety and confirm stereochemistry at the tetrahydroquinoline ring .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at positions 2 and 8) and assess conformational rigidity .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to rule out impurities .
Q. What solubility and stability factors influence experimental design?
- Solubility : The compound is lipophilic, requiring organic solvents like DMSO or dichloromethane for dissolution. Aqueous solubility can be enhanced using cyclodextrin-based formulations .
- Stability : Perform stability studies under varying pH (4–9) and temperatures (4°C–25°C). Degradation products (e.g., hydrolyzed amides) should be monitored via reverse-phase HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Approach :
Analog Synthesis : Modify the 4-ethylphenylcarbonyl group (e.g., replace with 4-fluorophenyl or bulky tert-butyl groups) to assess steric/electronic effects .
Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Use dose-response curves (IC₅₀/EC₅₀) to quantify potency .
- Data Analysis : Apply multivariate regression models to correlate substituent properties (logP, polar surface area) with activity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) .
- Compound Purity : Impurities >5% (e.g., residual solvents, byproducts) can skew results. Validate purity via HPLC and elemental analysis .
Q. What computational strategies can predict reactivity or metabolic pathways?
- In Silico Tools :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
- Validation : Compare predicted metabolites (e.g., hydroxylation at the tetrahydroquinoline ring) with experimental LC-MS/MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
